molecular formula C15H13FN2O3 B5529435 N-(2,3-dimethylphenyl)-4-fluoro-2-nitrobenzamide

N-(2,3-dimethylphenyl)-4-fluoro-2-nitrobenzamide

Cat. No. B5529435
M. Wt: 288.27 g/mol
InChI Key: LWJAWUVHRLRRIU-UHFFFAOYSA-N
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Description

The study and development of nitrobenzamide derivatives have attracted significant interest due to their diverse biological activities and applications in medicinal chemistry. Compounds like "N-(2,3-dimethylphenyl)-4-fluoro-2-nitrobenzamide" are part of this broader class of chemicals, which are often explored for their potential as ligands in various biological targets, imaging agents, and their physicochemical properties.

Synthesis Analysis

The synthesis of nitro- and fluorobenzamides typically involves the reaction of nitro- and fluoro-substituted benzoyl chloride with a suitable amine. For instance, Shiue et al. (1997) described the synthesis of fluorobenzamide derivatives for sigma receptor imaging, starting from nitro- and fluoro-substituted benzoyl chloride (Shiue et al., 1997). This process likely shares similarities with the synthesis of "N-(2,3-dimethylphenyl)-4-fluoro-2-nitrobenzamide," involving nucleophilic substitution and subsequent purification steps.

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is characterized by the presence of nitro and amide functional groups attached to a benzene ring, which significantly influences their electronic properties and reactivity. The structure and electronic distribution can be elucidated using spectroscopic techniques and X-ray crystallography, as demonstrated by Arslan et al. (2015) in their detailed DFT and experimental study on the structure of p-nitrobenzamide compounds (Arslan, Kazak, & Aydın, 2015).

Chemical Reactions and Properties

Nitrobenzamide derivatives undergo a range of chemical reactions, primarily centered around their functional groups. These reactions include nucleophilic substitution, reduction of the nitro group to amines, and the potential for cyclization under specific conditions. The presence of fluorine atoms can further influence the reactivity and selectivity of these compounds due to their electronegativity and impact on the aromatic system's electron distribution.

Physical Properties Analysis

The physical properties of nitrobenzamide derivatives, including solubility, melting point, and crystal structure, depend on the nature of their substituents. The introduction of fluorine atoms tends to increase the compound's lipophilicity and may affect its melting point and solubility in organic solvents. Crystallographic studies provide insights into the molecular packing, hydrogen bonding, and overall solid-state structure of these compounds, as seen in the work by Samimi (2016) on the crystal structure analysis of a nitrobenzamide derivative (Samimi, 2016).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-fluoro-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c1-9-4-3-5-13(10(9)2)17-15(19)12-7-6-11(16)8-14(12)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJAWUVHRLRRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=C(C=C2)F)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-4-fluoro-2-nitrobenzamide

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